Polyoxin B

Descripción

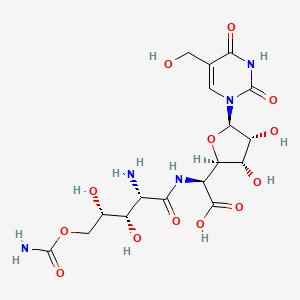

Propiedades

IUPAC Name |

2-[(2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O13/c18-6(8(25)5(24)3-34-16(19)32)13(29)20-7(15(30)31)11-9(26)10(27)14(35-11)22-1-4(2-23)12(28)21-17(22)33/h1,5-11,14,23-27H,2-3,18H2,(H2,19,32)(H,20,29)(H,30,31)(H,21,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZNSPMAOIVQRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871978 |

Source

|

| Record name | {[2-Amino-5-(carbamoyloxy)-3,4-dihydroxypentanoyl]amino}{3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]oxolan-2-yl}acetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19396-06-6 |

Source

|

| Record name | 5-(2-amino-5-O-carbamoyl-2-deoxy-L-xylonamido-1,5-dideoxy-1-(3,4-dihydro-5-hydroxymethyl-2,4-dioxo-1(2H)-pyrimidinyl)-β-D-allofuranuronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Polyoxin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxin (B77205) B is a potent antifungal agent belonging to the polyoxin complex, a family of peptidyl nucleoside antibiotics. First isolated from the soil bacterium Streptomyces cacaoi var. asoensis, it has garnered significant attention in agricultural and pharmaceutical research due to its specific and highly effective mechanism of action.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of Polyoxin B. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are also presented to facilitate further research and development.

Chemical Structure and Identification

This compound possesses a complex chemical structure, characterized by a pyrimidine (B1678525) nucleoside linked to a dipeptide-like side chain.[1] This unique arrangement is crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid |

| Molecular Formula | C₁₇H₂₅N₅O₁₃ |

| Molecular Weight | 507.41 g/mol |

| CAS Number | 19396-06-6 |

| SMILES | C1=C(C(=O)NC(=O)N1[C@H]2--INVALID-LINK----INVALID-LINK--O)NC(=O)--INVALID-LINK--N)O)O)N)O">C@@HO)CO |

| InChI Key | YFZNSPMAOIVQRP-YVKGXWRCSA-N |

Physicochemical Properties

The physicochemical properties of this compound influence its solubility, stability, and formulation characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless amorphous powder |

| Melting Point | >160 °C (decomposes) |

| Solubility | Very soluble in water; practically insoluble in common organic solvents such as methanol, ethanol, acetone, and chloroform.[1] |

| Stability | Stable in solutions with a pH range of 1 to 8.[1] |

| Specific Rotation | [α]D²⁰ +34° (in water) |

Biological Activity and Mechanism of Action

This compound exhibits potent and selective antifungal activity, particularly against phytopathogenic fungi. Its primary mechanism of action is the competitive inhibition of chitin (B13524) synthase, a crucial enzyme in the biosynthesis of the fungal cell wall.

Mechanism of Action

Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability. Chitin synthase catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains. Due to its structural similarity to UDP-GlcNAc, this compound acts as a competitive inhibitor, binding to the active site of chitin synthase and thereby blocking chitin formation.[3] This disruption of cell wall synthesis leads to abnormal cell morphology and ultimately, fungal cell death.

Antifungal Spectrum

This compound is particularly effective against a range of phytopathogenic fungi.

Table 3: Antifungal Activity of this compound against Selected Fungi

| Fungal Species | Activity Metric | Value (µg/mL) | Reference |

| Alternaria kikuchiana | MIC | 0.8 | [1] |

| Cochliobolus miyabeanus | MIC | 1.6 | [1] |

| Pellicularia filamentosa | MIC | 1.6 | [1] |

| Piricularia oryzae | MIC | 6.25 | [1] |

| Botrytis cinerea (sensitive isolates) | EC₅₀ | 0.4 - 1.5 | [4] |

| Botrytis cinerea (low-level resistant) | EC₅₀ | 4.0 - 6.5 | [4] |

| Candida albicans (defined medium) | MIC | 0.1 | [5] |

| Candida albicans (conventional media) | MIC | >500 | [6] |

MIC: Minimum Inhibitory Concentration; EC₅₀: Half-maximal Effective Concentration

Experimental Protocols

Isolation and Purification of this compound from Streptomyces cacaoi

This protocol outlines the general steps for the production and isolation of this compound.

Methodology:

-

Fermentation: Streptomyces cacaoi var. asoensis is cultured in a large-scale fermentation tank containing a suitable nutrient medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize antibiotic production.[1]

-

Adsorption: The culture filtrate is treated with activated carbon to adsorb the polyoxin complex.[1]

-

Elution and Ion-Exchange Chromatography: The adsorbed polyoxins are eluted from the carbon and then subjected to chromatography on a Dowex 50W resin.[1]

-

Further Chromatographic Purification: The partially purified complex is further fractionated using chromatography on sulfoethyl-sephadex.[1]

-

Separation of this compound: Repeated cellulose column chromatography is employed to separate this compound from other components of the polyoxin complex.[1]

-

Final Purification: Zone electrophoresis is used as a final step to obtain highly purified this compound.[1]

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is used to determine the MIC of this compound against filamentous fungi.

Methodology:

-

Inoculum Preparation: Fungal spores or conidia are harvested and suspended in sterile saline. The suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).[7]

-

Drug Dilution: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.[7]

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 27-35°C) for a specified period (e.g., 48-72 hours).[1][8]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

Chitin Synthase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on chitin synthase activity.

Methodology:

-

Enzyme Preparation: A crude extract of chitin synthase is prepared from fungal mycelia.[9]

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, the enzyme extract, and the substrate UDP-N-acetylglucosamine (often radiolabeled for detection).[3][7]

-

Inhibition Assay: Varying concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) to allow for chitin synthesis.[10]

-

Quantification of Chitin: The newly synthesized, insoluble chitin is captured (e.g., on a filter) and quantified, often by measuring the incorporated radioactivity.[7]

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration that causes 50% inhibition) is determined.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[11] These spectra provide detailed information about the chemical structure and stereochemistry of the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: A solution of this compound is introduced into the mass spectrometer, often coupled with liquid chromatography (LC-MS/MS) for separation and analysis.[12]

-

Data Acquisition: Mass spectra are obtained, providing information on the molecular weight and fragmentation pattern of the molecule, which confirms its identity and purity.

Conclusion

This compound remains a significant antifungal agent due to its specific and potent inhibition of chitin synthase, a validated target in fungal pathogens. Its complex chemical structure and physicochemical properties are well-characterized, and established protocols for its production, purification, and biological evaluation are available. This in-depth guide provides a valuable resource for researchers and professionals in the fields of mycology, drug discovery, and agricultural science, facilitating further investigation and application of this important natural product.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. annualreviews.org [annualreviews.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Candida activity of polyoxin: example of peptide transport in yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. benchchem.com [benchchem.com]

- 8. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psecommunity.org [psecommunity.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. akjournals.com [akjournals.com]

Polyoxin B: A Comprehensive Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyoxin B, a peptidyl-pyrimidine nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis, is a potent and specific inhibitor of chitin (B13524) synthase, a key enzyme in fungal cell wall biosynthesis. This technical guide provides an in-depth overview of the antifungal spectrum of activity of this compound, its mechanism of action, and the experimental protocols utilized for its characterization. Quantitative data on its minimum inhibitory concentrations (MICs) against a range of fungal species are presented, highlighting its efficacy, particularly against phytopathogenic fungi. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.

Introduction

The increasing prevalence of fungal infections in both agriculture and clinical settings necessitates the development of effective and specific antifungal agents. This compound represents a significant class of antifungal compounds due to its unique mode of action, targeting the synthesis of chitin, an essential structural component of the fungal cell wall that is absent in plants and vertebrates. This specificity confers low toxicity to mammals and plants, making it an attractive candidate for various applications. This document serves as a technical resource for researchers and professionals engaged in the study and development of antifungal agents, providing detailed information on the antifungal properties of this compound.

Antifungal Spectrum of Activity

This compound exhibits a broad spectrum of activity against various fungal species, with a pronounced effect on phytopathogenic fungi. Its efficacy is attributed to its potent inhibition of chitin synthase. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species

| Fungal Species | MIC (µg/mL) | Reference(s) |

| Alternaria alternata | 0.1 - 10 | [1] |

| Alternaria kikuchiana | 12.5 | |

| Alternaria mali | 2000 | [2] |

| Botrytis cinerea | 0.1 - 10 | [1] |

| Candida albicans | 16 - 128 | [3][4] |

| Cryptococcus neoformans | 16 - 128 | [3][4] |

| Fusarium oxysporum | 0.1 - 10 | [1] |

| Fusarium spp. | 32 - 64 | [5] |

| Lichtheimia corymbifera | 16 - 32 | [4] |

| Lomentospora prolificans | 16 - 32 | [4] |

| Rhodotorula mucilaginosa | 16 - 128 | [3][4] |

| Scedosporium apiospermum | 16 - 32 | [4] |

Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology. Aspergillus species have been reported to be insensitive to this compound.[4]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of chitin synthase (E.C. 2.4.1.16). Chitin synthase catalyzes the transfer of N-acetylglucosamine (GlcNAc) from the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc), to a growing chitin chain. Due to its structural similarity to UDP-GlcNAc, this compound binds to the active site of chitin synthase, thereby blocking the polymerization of GlcNAc and disrupting the integrity of the fungal cell wall. This leads to osmotic instability and ultimately, cell death.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various fungal species is typically determined using a broth microdilution method based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

a. Inoculum Preparation:

-

Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved.

-

Spores or yeast cells are harvested and suspended in sterile saline or broth.

-

The suspension is adjusted to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

b. Assay Procedure:

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Each well is inoculated with the prepared fungal suspension.

-

The plates are incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to a drug-free control.

Chitin Synthase Inhibition Assay

The inhibitory effect of this compound on chitin synthase activity can be quantified using a cell-free enzymatic assay.

a. Preparation of Crude Enzyme Extract:

-

Fungal mycelia or yeast cells are grown in a suitable liquid medium to the mid-logarithmic phase.

-

The cells are harvested by centrifugation, washed, and resuspended in a lysis buffer.

-

Cell disruption is achieved by methods such as sonication, bead beating, or enzymatic digestion to release the cellular contents.

-

The lysate is centrifuged to pellet cell debris, and the supernatant containing the crude enzyme extract is collected.

b. Enzymatic Assay:

-

The reaction mixture is prepared in a microfuge tube or 96-well plate and typically contains a buffer, the crude enzyme extract, and varying concentrations of this compound or a control.

-

The reaction is initiated by the addition of the substrate, UDP-N-acetylglucosamine, which is often radiolabeled (e.g., with ¹⁴C) for detection.

-

The reaction is incubated at an optimal temperature for a defined period.

-

The reaction is terminated, and the newly synthesized chitin, which is insoluble, is separated from the unreacted soluble substrate by filtration or precipitation.

-

The amount of radiolabeled N-acetylglucosamine incorporated into chitin is quantified using a scintillation counter.

-

The inhibitory activity of this compound is calculated by comparing the enzyme activity in the presence of the inhibitor to the control.

Conclusion

This compound is a highly effective antifungal agent with a specific and well-characterized mechanism of action. Its potent inhibitory activity against chitin synthase makes it a valuable tool for managing fungal diseases, particularly in agriculture. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working on the development of novel antifungal strategies. Further research into the structure-activity relationships of this compound analogs and their in vivo efficacy will be crucial for expanding their therapeutic and agricultural applications.

References

- 1. medkoo.com [medkoo.com]

- 2. Furfural from Pine Needle Extract Inhibits the Growth of a Plant Pathogenic Fungus, Alternaria mali - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. In vitro polymyxin activity against clinical multidrug-resistant fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antibiotic polymyxin B exhibits novel antifungal activity against Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Polyoxin B in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Polyoxin (B77205) B, a potent antifungal agent produced by Streptomyces cacaoi var. asoensis. The document details the genetic and biochemical pathways, presents available quantitative data, outlines key experimental methodologies, and provides visual representations of the biosynthetic processes.

Introduction to Polyoxin B

This compound is a peptidyl nucleoside antibiotic that acts as a competitive inhibitor of chitin (B13524) synthase, a crucial enzyme in fungal cell wall biosynthesis.[1] This specific mode of action makes it an effective and selective antifungal agent with low toxicity to plants and animals. This compound is a member of the larger polyoxin family of antibiotics, which are characterized by a pyrimidine (B1678525) nucleoside core linked to a dipeptide or tripeptide side chain. The biosynthesis of this complex molecule involves a dedicated gene cluster and a series of enzymatic reactions that draw from primary metabolic pathways. Understanding this intricate process is essential for strain improvement, yield optimization, and the generation of novel polyoxin analogues through metabolic engineering.

The this compound Biosynthetic Gene Cluster and Core Pathway

The biosynthesis of this compound is orchestrated by the pol gene cluster in Streptomyces cacaoi. This cluster contains the structural genes encoding the enzymes responsible for the synthesis of the three key moieties of this compound: the nucleoside skeleton (Polyoxin C), the C-terminal amino acid (polyoximic acid or POIA), and the N-terminal amino acid (carbamoylpolyoxamic acid or CPOAA).[1]

The core biosynthetic pathway can be conceptualized as three branching pathways that converge in a final assembly step:

-

Synthesis of the Nucleoside Skeleton (Polyoxin C): This pathway begins with Uridine Monophosphate (UMP), which undergoes a series of modifications to form the core nucleoside structure.

-

Synthesis of Carbamoylpolyoxamic Acid (CPOAA): This moiety is derived from L-glutamate and involves a carbamoylation step.

-

Synthesis of Polyoximic Acid (POIA): This unusual amino acid is synthesized from L-isoleucine.

-

Final Assembly: The three components are ultimately ligated to form the final this compound molecule.

The regulation of the pol gene cluster is controlled by pathway-specific transcriptional regulators, such as PolR, which positively regulates the expression of the biosynthetic genes.[2]

Below is a diagram illustrating the overall logical flow of this compound biosynthesis.

Caption: Overview of the this compound biosynthetic pathway.

Key Enzymatic Steps in the Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process catalyzed by a series of dedicated enzymes encoded by the pol gene cluster. The following diagram details the key enzymatic reactions and intermediates in the pathway.

Caption: Detailed enzymatic steps in this compound biosynthesis.

Quantitative Data on this compound Biosynthesis

Quantitative analysis of the this compound biosynthetic pathway is crucial for understanding its efficiency and for targeted strain improvement. The following tables summarize the available quantitative data.

Table 1: Polyoxin H Production in Wild-Type and Heterologous Hosts

| Strain | Genotype | Polyoxin H Titer (µg/mL) | Reference |

| Streptomyces cacaoi | Wild-Type | ~71.4 | [1] |

| Streptomyces lividans TK24 | Heterologous expression of pol cluster | ~60.7 | [1] |

Table 2: Effect of Gene Complementation on Polyoxin H Production

| Strain | Genotype | Relative Polyoxin H Production (%) | Reference |

| S. cacaoi | Wild-Type | 100 | [1] |

| S. cacaoi CY1 | ΔpolA | 0 | [1] |

| S. cacaoi CY1 | ΔpolA + pJTU695 (polA) | ~50.5 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthetic pathway.

Gene Disruption and Complementation in Streptomyces cacaoi

This protocol describes a general workflow for gene disruption via homologous recombination and subsequent complementation.

Caption: Workflow for gene disruption and complementation.

Protocol Details:

-

Construction of the Gene Disruption Vector:

-

Amplify ~1.5-2.0 kb DNA fragments flanking the target gene from S. cacaoi genomic DNA using high-fidelity PCR.

-

Clone the upstream and downstream homologous arms into a suicide vector (e.g., a pSET152 derivative) flanking an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).

-

Verify the sequence of the final construct.

-

-

Intergeneric Conjugation:

-

Transform the disruption vector into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the S. cacaoi recipient strain to mid-log phase.

-

Mix the donor and recipient cultures and spot them onto a suitable agar (B569324) medium (e.g., MS agar) for conjugation.

-

Incubate to allow for plasmid transfer.

-

-

Selection and Verification of Mutants:

-

Overlay the conjugation plates with an appropriate antibiotic to select for S. cacaoi exconjugants that have integrated the disruption cassette.

-

Isolate single colonies and confirm the double-crossover homologous recombination event by PCR using primers flanking the target gene locus.

-

Further verification can be performed by Southern blot analysis.

-

-

Complementation of the Mutant:

-

Clone the full-length wild-type gene with its native promoter into an integrative vector (e.g., pSET152).

-

Introduce the complementation plasmid into the mutant strain via conjugation.

-

Select for exconjugants and verify the integration of the complementation construct.

-

Heterologous Expression and Purification of pol Enzymes

This protocol outlines the steps for expressing and purifying His-tagged Pol enzymes from E. coli.

Protocol Details:

-

Cloning of Expression Constructs:

-

Amplify the coding sequence of the target pol gene (e.g., polA, polO) from S. cacaoi genomic DNA.

-

Clone the PCR product into an E. coli expression vector (e.g., pET-28a) that allows for the addition of an N-terminal or C-terminal His6-tag.

-

Verify the sequence of the construct.

-

-

Protein Expression:

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the culture in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

-

Continue incubation at a lower temperature (e.g., 16-30°C) for several hours to overnight to enhance soluble protein production.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend the cell pellet in a suitable lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column.

-

Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.

-

Analyze the purity of the eluted fractions by SDS-PAGE.

-

If necessary, perform further purification steps such as size-exclusion chromatography.

-

In Vitro Enzyme Assays

PolA (UMP-enolpyruvyltransferase) Assay:

-

Principle: The activity of PolA is determined by monitoring the formation of 3'-enolpyruvyl-UMP from UMP and phosphoenolpyruvate (PEP).

-

Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 8.0), MgCl₂, UMP, PEP, and the purified PolA enzyme.

-

Procedure:

-

Incubate the reaction mixture at 30°C.

-

Terminate the reaction at different time points by adding an acid (e.g., perchloric acid).

-

Analyze the formation of 3'-enolpyruvyl-UMP by reverse-phase HPLC.

-

-

Detection: Monitor the reaction products by HPLC with UV detection at 262 nm.

PolO (O-carbamoyltransferase) Assay:

-

Principle: The activity of PolO is assayed by measuring the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to a suitable acceptor substrate.

-

Reaction Mixture: A typical reaction mixture includes a suitable buffer (e.g., phosphate buffer, pH 7.5), the acceptor substrate (e.g., a precursor to CPOAA), carbamoyl phosphate, and the purified PolO enzyme.

-

Procedure:

-

Incubate the reaction mixture at 30°C.

-

The formation of the carbamoylated product can be monitored using various methods, such as colorimetric assays for the disappearance of carbamoyl phosphate or direct analysis of the product by HPLC or LC-MS.

-

HPLC Analysis of this compound

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer, pH 4.0-6.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV detection at approximately 260-270 nm.

Sample Preparation:

-

Centrifuge the Streptomyces culture broth to remove the mycelia.

-

Filter the supernatant through a 0.22 µm filter.

-

Directly inject the filtered supernatant or a diluted sample onto the HPLC system.

Quantification:

-

Prepare a standard curve using a certified reference standard of this compound.

-

Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Conclusion

The biosynthesis of this compound in Streptomyces cacaoi is a complex and tightly regulated process. This guide has provided a detailed overview of the biosynthetic pathway, the genes and enzymes involved, and the available quantitative data. The experimental protocols outlined herein serve as a valuable resource for researchers seeking to further investigate and engineer this important metabolic pathway for enhanced production of this compound and the generation of novel antifungal compounds. Further research is warranted to fully elucidate the kinetic properties of the biosynthetic enzymes and to unravel the complete regulatory network governing the pol gene cluster.

References

- 1. Characterization of the Polyoxin Biosynthetic Gene Cluster from Streptomyces cacaoi and Engineered Production of Polyoxin H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. polR, a pathway-specific transcriptional regulatory gene, positively controls polyoxin biosynthesis in Streptomyces cacaoi subsp. asoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Polyoxin B: A Technical Guide to a Potent Antifungal Nucleoside Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyoxin B is a naturally occurring peptidyl nucleoside antibiotic renowned for its potent and specific antifungal activity. Produced by fermentation of Streptomyces cacaoi var. asoensis, it serves as a powerful tool in both agricultural and research settings. This technical guide provides an in-depth overview of this compound, including its molecular characteristics, mechanism of action, quantitative biological data, and detailed experimental protocols.

Molecular Profile

This compound is a complex molecule with the molecular formula C₁₇H₂₅N₅O₁₃ and a molecular weight of 507.41 g/mol .[1] Its structure features a pyrimidine (B1678525) nucleoside linked to a dipeptide-like side chain, which is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅N₅O₁₃ | [1] |

| Molecular Weight | 507.41 g/mol | [1] |

| CAS Number | 19396-06-6 | |

| Appearance | Light brown-yellow or gray-brown powder | [2] |

| Solubility | Soluble in water; insoluble in most organic solvents | [2] |

Mechanism of Action: Chitin (B13524) Synthase Inhibition

The primary mechanism of action of this compound is the competitive inhibition of chitin synthase, a crucial enzyme in the biosynthesis of chitin.[2][3] Chitin is an essential structural component of the fungal cell wall, and its inhibition leads to cell wall stress, osmotic instability, and ultimately, fungal cell death.[4] this compound's structural similarity to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate of chitin synthase, allows it to bind to the enzyme's active site, effectively blocking the polymerization of N-acetylglucosamine into chitin chains.[2]

Below is a simplified representation of the inhibitory action of this compound on the chitin biosynthesis pathway.

Caption: Competitive inhibition of chitin synthase by this compound.

Quantitative Biological Data

Antifungal Activity

This compound exhibits a broad spectrum of activity against various phytopathogenic fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi

| Fungal Species | MIC (µg/mL) | Reference |

| Alternaria alternata | 0.1 - 10 | [5] |

| Botrytis cinerea | 0.1 - 10 | [5] |

| Fusarium oxysporum | 0.1 - 10 | [5] |

| Alternaria kikuchiana | 12.5 | [3] |

Enzyme Inhibition Kinetics

As a competitive inhibitor of chitin synthase, the inhibitory constant (Ki) of this compound is a key parameter for its characterization.

Table 3: Inhibition Constants (Ki) of this compound against Chitin Synthase

| Fungal Species | Ki (µM) | Reference |

| Botrytis cinerea | ~6 | [6] |

Toxicological Data

This compound exhibits low toxicity to mammals, making it a safe and effective agricultural fungicide.

Table 4: Acute Toxicity of this compound in Mammals

| Test Animal | Route of Administration | LD₅₀ Value (mg/kg) | Reference |

| Male Rats | Oral | 21,000 | [7] |

| Female Rats | Oral | 21,200 | [7] |

| Male Mice | Oral | 27,300 | [7] |

| Female Mice | Oral | 22,500 | [7] |

| Rats | Percutaneous | >20,000 | [7] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a cluster of genes (pol) in Streptomyces cacaoi. The pathway involves the synthesis of two key moieties: a nucleoside skeleton and a peptidyl side chain, which are then ligated together.

The following diagram illustrates the key steps and genes involved in the biosynthesis of this compound.

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a general method for the quantitative analysis of this compound.

Workflow Diagram:

Caption: General workflow for HPLC analysis of this compound.

Methodology:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of methanol (B129727) and water (pH adjusted to 4.0).[8] An alternative mobile phase consists of acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[9]

-

Detection: Diode-Array Detector (DAD) is commonly used.[8]

-

Standard Preparation: Accurately weigh a known amount of this compound standard, dissolve it in pure water in a volumetric flask to a known concentration, and filter through a 0.45 µm membrane.[10]

-

Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in pure water in a volumetric flask, and filter through a 0.45 µm membrane.[10]

-

Injection and Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Compare the peak area of this compound in the sample to that of the standard to determine its concentration.

Microbiological Assay for this compound Quantification

This bioassay provides a cost-effective method for determining the biological activity of this compound.

Methodology (Cylinder-Plate Method): [11]

-

Test Organism: A susceptible fungal strain, such as Trichosporon cutaneum, is used as the indicator.

-

Media Preparation: Prepare a suitable agar (B569324) medium and seed it with the test organism.

-

Standard and Sample Preparation: Prepare a series of standard solutions of this compound with known concentrations (e.g., 10–500 μg/ml).[11] Prepare the test sample in a similar manner.

-

Assay Procedure:

-

Pour the seeded agar into petri dishes.

-

Once solidified, place sterile stainless-steel cylinders on the agar surface.

-

Fill the cylinders with the standard and sample solutions.

-

-

Incubation: Incubate the plates under conditions suitable for the growth of the test organism.

-

Measurement and Calculation: Measure the diameter of the zones of inhibition around each cylinder. Create a standard curve by plotting the zone diameter against the logarithm of the concentration of the standard solutions. Use the standard curve to determine the concentration of this compound in the test sample.

Conclusion

This compound remains a significant molecule in the fields of agriculture and mycology. Its specific mechanism of action, coupled with its low mammalian toxicity, makes it an excellent candidate for further research and development in antifungal drug discovery. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this potent antibiotic.

References

- 1. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Polyoxin Biosynthetic Gene Cluster from Streptomyces cacaoi and Engineered Production of Polyoxin H - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. Characterization of chitin synthase from Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Infocris Pesticide Database - polyoxins [nucleus.iaea.org]

- 8. Analysis of this compound by HPLC | Semantic Scholar [semanticscholar.org]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. CN103776929B - Method for detecting polyoxins B by high performance liquid chromatography method - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Polyoxin B: A Technical Guide to the Peptidyl Nucleoside Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyoxin (B77205) B, a member of the polyoxin family of peptidyl nucleoside antibiotics, is a potent and specific inhibitor of chitin (B13524) synthase, a crucial enzyme in fungal cell wall biosynthesis.[1] Isolated from the bacterium Streptomyces cacaoi, this natural product has garnered significant interest as a biofungicide and a lead compound for the development of novel antifungal agents.[2] Its mechanism of action, targeting a pathway absent in mammals, provides a high degree of selectivity and a favorable safety profile. This document provides a comprehensive technical overview of Polyoxin B, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and biosynthetic pathway.

Introduction

Fungal infections pose a significant threat to human health and agriculture. The emergence of drug-resistant fungal strains necessitates the discovery and development of antifungal agents with novel mechanisms of action. Chitin, a β-(1,4)-linked polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing osmotic stability and cell shape. The enzyme responsible for its synthesis, chitin synthase, is an attractive target for antifungal therapy as it is absent in vertebrates.[3]

This compound is a naturally occurring peptidyl nucleoside antibiotic that acts as a potent competitive inhibitor of chitin synthase.[3] Its structural similarity to the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the active site and block chitin polymerization, leading to fungal cell lysis.[3][4] This guide delves into the technical details of this compound, offering valuable information for researchers and professionals in the field of antifungal drug development.

Chemical Structure and Properties

This compound is a complex molecule composed of a pyrimidine (B1678525) nucleoside linked to a dipeptide-like side chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19396-06-6 | [1] |

| Molecular Formula | C₁₇H₂₅N₅O₁₃ | [1] |

| Molecular Weight | 507.41 g/mol | [1] |

| Appearance | White solid | - |

| Solubility | Soluble in water | - |

| Storage | 2°C - 8°C, keep dry | [1] |

Mechanism of Action

This compound exerts its antifungal activity by competitively inhibiting chitin synthase. The structural resemblance of this compound to UDP-GlcNAc, the natural substrate of chitin synthase, allows it to bind to the enzyme's active site.[3] This binding event prevents the transfer of N-acetylglucosamine from UDP-GlcNAc to the growing chitin chain, thereby halting cell wall synthesis. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and fungal death.

Quantitative Inhibitory Data

The inhibitory potency of this compound against chitin synthase is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

Table 2: In Vitro Inhibitory Activity of Polyoxins against Fungal Chitin Synthase

| Polyoxin | Fungal Species | IC50 | Ki | Reference |

| This compound | Sclerotinia sclerotiorum | 0.19 mM | - | [5] |

| Polyoxin D | - | - | 6 µM |

The antifungal efficacy of this compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a fungus.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | Varies with medium composition | [4] |

| Aspergillus fumigatus | Not specified | - |

| Fusarium oxysporum | Not specified | - |

| Botrytis cinerea | Not specified | - |

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This protocol outlines a common method for determining the IC50 value of an inhibitor against chitin synthase.[4][6]

Materials:

-

96-well microtiter plates

-

Wheat Germ Agglutinin (WGA)

-

Bovine Serum Albumin (BSA)

-

Crude or purified chitin synthase enzyme

-

UDP-N-acetylglucosamine (UDP-GlcNAc)

-

This compound (or other inhibitor)

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with WGA solution (e.g., 50 µg/mL in water) and incubate overnight at room temperature.

-

Washing and Blocking: Wash the wells with water and block with a BSA solution to prevent non-specific binding.

-

Enzyme Reaction:

-

Prepare a reaction mixture containing buffer, the chitin synthase enzyme preparation, and the substrate UDP-GlcNAc.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding the enzyme-substrate mixture to the wells.

-

Incubate the plate to allow for chitin synthesis.

-

-

Detection:

-

Wash the wells to remove unbound reagents.

-

Add WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.

-

Wash the wells again to remove unbound conjugate.

-

Add TMB substrate and incubate until a color change is observed.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Plot the absorbance (proportional to chitin synthesis) against the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in chitin synthase activity.

-

Fungal Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution)

This protocol is a standard method for determining the MIC of an antifungal agent.

Materials:

-

96-well microtiter plates

-

Fungal culture

-

Appropriate broth medium (e.g., RPMI-1640)

-

This compound

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension.

-

Drug Dilution: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well containing the drug dilutions. Include a drug-free growth control and an uninoculated sterility control.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific fungus.

-

MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth. This can be determined visually or by measuring the optical density with a plate reader.

Biosynthesis of this compound

This compound is synthesized in Streptomyces cacaoi through a complex biosynthetic pathway involving a cluster of pol genes.[2][7][8] The pathway begins with the modification of UMP and involves a series of enzymatic reactions to assemble the nucleoside core and the peptidyl side chain.

Conclusion

This compound remains a significant molecule in the field of antifungal research and development. Its specific mechanism of action against chitin synthase offers a clear advantage in terms of selectivity and reduced toxicity. The information provided in this technical guide, from its fundamental properties and mechanism of action to detailed experimental protocols and biosynthetic pathway, serves as a valuable resource for scientists working to understand and exploit this potent antifungal agent. Further research into the structure-activity relationships of this compound and the engineering of its biosynthetic pathway holds promise for the generation of novel and more effective antifungal therapies.

References

- 1. This compound | 19396-06-6 | NP140526 | Biosynth [biosynth.com]

- 2. Characterization of the Polyoxin Biosynthetic Gene Cluster from Streptomyces cacaoi and Engineered Production of Polyoxin H - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the polyoxin biosynthetic gene cluster from Streptomyces cacaoi and engineered production of polyoxin H - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the different isomers of Polyoxin (A, B, C, etc.)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Polyoxin family of peptidyl nucleoside antibiotics. Polyoxins, produced by Streptomyces cacaoi var. asoensis, are potent and specific inhibitors of chitin (B13524) synthase, a key enzyme in fungal cell wall biosynthesis.[1] This unique mode of action makes them valuable as agricultural fungicides and as lead compounds for the development of novel antifungal therapeutics. This document details the structural diversity of Polyoxin isomers, their mechanism of action, biosynthetic pathways, and relevant experimental methodologies.

Structural Diversity of Polyoxin Isomers

The Polyoxin complex consists of at least 15 structurally related isomers, designated Polyoxin A through O.[2] These isomers share a common core structure comprising a pyrimidine (B1678525) nucleoside linked to a di- or tripeptide chain of unusual amino acids. The variation among the isomers arises from substitutions at three principal sites, designated as R1, R2, and R3, on the pyrimidine ring and the peptidyl moiety.

The generalized structure of Polyoxins is as follows:

Table 1: Structural Variations of Major Polyoxin Isomers

| Isomer | R1 | R2 | R3 |

| Polyoxin A | -CH2OH | -OH | Polyoximic Acid |

| Polyoxin B | -CH2OH | -H | Polyoximic Acid |

| Polyoxin C | -H | -H | - |

| Polyoxin D | -COOH | -H | Polyoximic Acid |

| Polyoxin E | -COOH | -OH | - |

| Polyoxin F | -COOH | -OH | 3-Ethylidene-L-azetidine-2-carboxylic acid |

| Polyoxin G | -CH2OH | -OH | - |

| Polyoxin H | -CH3 | -H | Polyoximic Acid |

| Polyoxin I | -H | -H | - |

| Polyoxin J | -CH3 | -OH | Polyoximic Acid |

| Polyoxin K | -H | -H | 3-Ethylidene-L-azetidine-2-carboxylic acid |

| Polyoxin L | -H | -OH | Polyoximic Acid |

| Polyoxin M | -H | -OH | 3-Ethylidene-L-azetidine-2-carboxylic acid |

Note: Polyoxin C and I lack the peptidyl moiety and are considered inactive.[2] The peptidyl moiety at R3 can vary, with Polyoximic Acid and 3-Ethylidene-L-azetidine-2-carboxylic acid being common components.

Mechanism of Action and Biological Activity

Polyoxins exert their antifungal effect by competitively inhibiting chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin, an essential structural component of the fungal cell wall.[1] The structural similarity of Polyoxins to the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allows them to bind to the active site, thereby blocking chitin synthesis.[3] This inhibition leads to a weakened cell wall, causing cell swelling, abnormal morphology, and ultimately, cell lysis and death in susceptible fungi.[4]

The antifungal activity of Polyoxin isomers varies depending on the substitutions at the R1, R2, and R3 positions. Generally, thymine-derived Polyoxins (e.g., Polyoxin H) exhibit strong antifungal activity.

Table 2: Antifungal Activity of Selected Polyoxin Isomers

| Isomer | Fungal Species | Activity Metric | Value |

| Polyoxin D | Candida albicans | Morphological Alteration | Millimolar concentrations |

| Polyoxin D | Cryptococcus neoformans | Growth Inhibition | Millimolar concentrations |

| Polyoxin H | Alternaria kikuchiana | Potent Inhibition | - |

| Polyoxin P | Alternaria kikuchiana | Potent Inhibition | - |

| Polyoxin O | Alternaria kikuchiana | Weak Inhibition | - |

Signaling Pathways and Downstream Effects

The primary target of Polyoxins is the enzymatic activity of chitin synthase. However, the inhibition of this crucial process triggers downstream cellular stress responses, most notably the activation of the Cell Wall Integrity (CWI) pathway.

Biosynthesis of Polyoxins

The biosynthesis of Polyoxins in Streptomyces cacaoi is a complex process involving a dedicated gene cluster (the pol cluster). The pathway begins with precursors from primary metabolism, including uridine, L-isoleucine, and L-glutamate.

References

- 1. The biosynthesis of natural and unnatural polyoxins by Streptomyces cacaoi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3700655A - Antibiotics of agricultural fungicides,polyoxins a and b;and process for preparing the same - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Polyoxin D inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Polyoxin B: A Technical Guide to its Antifungal Activity Against Phytopathogenic Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Polyoxin (B77205) B, a peptidyl nucleoside antibiotic, against a range of economically important phytopathogenic fungi. This document details its mechanism of action, presents quantitative efficacy data, outlines key experimental protocols, and visualizes associated cellular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Chitin (B13524) Synthase

Polyoxin B's primary antifungal activity stems from its role as a potent competitive inhibitor of chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin.[1][2] Chitin is an essential structural component of the fungal cell wall, providing rigidity and integrity to the fungal hyphae.[1] By acting as a structural analog of the natural substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine into chitin chains.[2] This disruption of cell wall synthesis leads to morphological abnormalities in growing fungal hyphae, such as swelling and bursting of the hyphal tips, ultimately inhibiting fungal growth and pathogenesis.[1][3]

Quantitative Antifungal Efficacy

The following table summarizes the quantitative data on the efficacy of this compound and its closely related analogue, Polyoxin D, against various phytopathogenic fungi. The data is presented as EC50 (half-maximal effective concentration), which is the concentration of the compound that inhibits 50% of the fungal growth or activity.

| Fungal Species | Common Disease | Polyoxin Analogue | EC50 (µg/mL) | Reference(s) |

| Alternaria alternata | Blueberry Alternaria Leaf Spot | Polyoxin D | 0.378 - 30.245 | [1] |

| Alternaria mali | Apple Alternaria Leaf Spot | Polyoxin D | >0.5 (causes swelling) | [4] |

| Botrytis cinerea | Gray Mold (Strawberry) | Polyoxin D | 0.59 - 5.8 | [1] |

| Colletotrichum gloeosporioides | Tea Anthracnose | This compound (10%) | 1070 | [5] |

| Colletotrichum nymphaeae | Various Anthracnose Diseases | Polyoxin D | Variable | [6] |

| Colletotrichum fructicola | Various Anthracnose Diseases | Polyoxin D | Variable | [6] |

| Colletotrichum siamense | Various Anthracnose Diseases | Polyoxin D | Variable | [6] |

| Rhizoctonia solani | Various Damping-off and Blight Diseases | Polyoxin D | <1.562 | [1] |

| Uncinula necator | Grape Powdery Mildew | This compound | 1 (52.5% inhibition of germination), 10 (76.6% inhibition), 100 (100% inhibition) | [7] |

Key Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of chitin synthase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against chitin synthase.

Materials:

-

Crude or purified chitin synthase enzyme preparation from a target fungus.

-

Substrate: Radiolabeled UDP-N-acetylglucosamine (UDP-[14C]GlcNAc).

-

This compound stock solution of known concentration.

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and N-acetylglucosamine).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, chitin synthase enzyme, and varying concentrations of this compound.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, UDP-[14C]GlcNAc.

-

Incubate the reaction for a specific time (e.g., 1 hour) to allow for the synthesis of radiolabeled chitin.

-

Terminate the reaction, for example, by adding a strong acid like trichloroacetic acid (TCA).

-

Filter the reaction mixture through glass fiber filters to capture the insoluble [14C]-chitin.

-

Wash the filters to remove any unincorporated radiolabeled substrate.

-

Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the this compound-treated samples to the untreated control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a phytopathogenic fungus.

Objective: To determine the MIC of this compound against a specific fungal pathogen.

Materials:

-

Pure culture of the target phytopathogenic fungus.

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth, PDB).

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or a microplate reader.

Procedure:

-

Prepare a standardized inoculum of the fungal spores or mycelial fragments in the liquid growth medium.

-

Perform serial dilutions of the this compound stock solution in the growth medium directly in the wells of the 96-well plate.

-

Add the fungal inoculum to each well, including a positive control (no this compound) and a negative control (no fungus).

-

Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

-

Assess fungal growth by visual inspection for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.

Visualizing Cellular Pathways and Experimental Workflows

Mechanism of Action and Regulatory Signaling Pathways

The following diagram illustrates the mechanism of action of this compound and its interaction with the key signaling pathways that regulate chitin synthase in fungi.

Caption: Mechanism of this compound and its relation to chitin synthesis regulation.

Generalized Experimental Workflow for In Vivo Antifungal Efficacy Assessment

The diagram below outlines a typical workflow for evaluating the in vivo efficacy of an antifungal compound like this compound.

Caption: A generalized workflow for assessing in vivo antifungal efficacy.

References

- 1. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 18.2 Antifungal agents that target the wall [davidmoore.org.uk]

- 3. Biological efficacy of polyoxin D in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological efficacy of polyoxin D in crop protection [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Disruption of Fungal Fortresses: A Technical Guide to Polyoxin B's Inhibition of Cell Wall Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Polyoxin (B77205) B, a potent antifungal agent, in the disruption of fungal cell wall biosynthesis. By providing a comprehensive overview of its molecular interactions, quantitative inhibitory data, and detailed experimental methodologies, this document serves as a critical resource for researchers engaged in the discovery and development of novel antifungal therapies. The fungal cell wall, a structure essential for cellular integrity and viability but absent in mammals, presents a prime target for selective antifungal agents.[1][2] Polyoxin B's targeted inhibition of this structure underscores its significance in the field of mycology and drug development.

Mechanism of Action: Competitive Inhibition of Chitin (B13524) Synthase

This compound, a peptidyl nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis, functions as a highly specific and potent competitive inhibitor of chitin synthase (E.C. 2.4.1.16).[3][4] This enzyme is pivotal in fungal cell wall construction, catalyzing the polymerization of N-acetylglucosamine (GlcNAc) from the substrate uridine (B1682114) 5'-diphosphate N-acetylglucosamine (UDP-GlcNAc) to form chitin, a crucial structural polysaccharide.[5][6]

The inhibitory prowess of this compound stems from its structural analogy to UDP-GlcNAc.[1][2] This resemblance allows it to bind to the active site of chitin synthase, effectively blocking the natural substrate from binding and thereby halting chitin polymerization.[1][5] This disruption of cell wall synthesis leads to characteristic morphological abnormalities in fungi, such as the swelling of germ tubes and hyphae, ultimately compromising cellular integrity and leading to cell lysis.[7][8] A direct consequence of this enzymatic blockage is the intracellular accumulation of UDP-N-acetylglucosamine-14C, the precursor to chitin biosynthesis.[3][9]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. 18.2 Antifungal agents that target the wall [davidmoore.org.uk]

- 5. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STUDIES ON THE MODE OF ACTION OF POLYOXINS. VI [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Assays of Polyoxin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxin (B77205) B is a potent, naturally occurring nucleoside antibiotic produced by Streptomyces cacaoi.[1] It is a member of the polyoxin family of compounds, which are known for their significant antifungal activity.[] The primary mechanism of action of Polyoxin B is the competitive inhibition of chitin (B13524) synthase, a crucial enzyme responsible for the biosynthesis of chitin.[3][4] Chitin is an essential structural component of the fungal cell wall, and its absence in vertebrates makes chitin synthase an attractive target for the development of selective antifungal agents.[5] Disruption of chitin synthesis compromises the integrity of the fungal cell wall, leading to abnormal growth and cell death. These application notes provide detailed protocols for evaluating the in vitro antifungal efficacy of this compound through the determination of its Minimum Inhibitory Concentration (MIC) and by directly assessing its inhibitory effect on chitin synthase activity.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound (Minimum Inhibitory Concentration)

| Fungal Species | This compound MIC Range (µg/mL) |

| Alternaria alternata | 0.1 - 10 |

| Botrytis cinerea | 0.1 - 10 |

| Fusarium oxysporum | 0.1 - 10 |

| Rhizoctonia solani | >200 (Significant growth inhibition observed) |

| Sclerotinia sclerotiorum | 20 - 50 (Effective inhibition of mycelial growth) |

Note: MIC values can vary depending on the specific fungal strain and testing conditions.[1]

Table 2: In Vitro Chitin Synthase Inhibitory Activity of this compound

| Fungal Species | Enzyme | Inhibitor | Ki (µM) | Inhibition Type |

| Alternaria kikuchiana | Chitin Synthetase | This compound | Varies slightly between strains | Competitive |

Note: this compound acts as a competitive inhibitor with respect to the substrate UDP-N-acetylglucosamine.[3]

Signaling Pathway and Mechanism of Action

This compound exerts its antifungal effect by targeting the chitin biosynthesis pathway, which is fundamental for fungal cell wall integrity. The pathway involves the enzymatic conversion of glucose to UDP-N-acetylglucosamine (UDP-GlcNAc), the precursor for chitin synthesis. Chitin synthase then polymerizes UDP-GlcNAc into chitin chains. This compound, being a structural analog of UDP-GlcNAc, competitively inhibits chitin synthase, leading to the accumulation of the precursor and the cessation of chitin synthesis.[3][4]

Caption: Competitive inhibition of chitin synthase by this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the widely accepted broth microdilution method and can be adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]

Materials:

-

This compound

-

Fungal isolate(s) of interest

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile saline or water

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation (for Yeasts):

-

Subculture the yeast isolate onto a fresh agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10), which corresponds to approximately 1-5 x 10⁶ CFU/mL.[7]

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum density of 0.5–2.5 x 10³ cells/mL.[8]

-

-

Inoculum Preparation (for Molds):

-

Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days until sporulation is evident.

-

Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

Filter the conidial suspension through sterile gauze to remove hyphal fragments.[7]

-

Adjust the conidial suspension to a final concentration of approximately 0.4 to 5 × 10⁴ CFU/mL in RPMI 1640 medium.[9]

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well plate to achieve a range of concentrations (e.g., 0.1 to 128 µg/mL).

-

-

Inoculation and Incubation:

-

Dispense 100 µL of each this compound dilution into the wells of a new 96-well microtiter plate.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative (sterility) control.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Endpoint Determination:

Caption: Workflow for the broth microdilution MIC testing method.

Protocol 2: In Vitro Chitin Synthase Inhibition Assay

This non-radioactive, high-throughput assay is adapted from protocols for evaluating chitin synthase inhibitors.[5]

Materials:

-

Fungal strain for enzyme preparation (e.g., Saccharomyces cerevisiae or a relevant filamentous fungus)

-

Enzyme Extraction Buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors)

-

Trypsin

-

Soybean trypsin inhibitor

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

-

Reaction mixture (e.g., 80 mM GlcNAc, 4 mM UDP-GlcNAc, 10 mM MgCl₂)

-

This compound

-

WGA-Horseradish Peroxidase (WGA-HRP) conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Preparation of Crude Enzyme Extract:

-

Grow the fungal cells to the mid-log phase and harvest by centrifugation.

-

Wash the cells with the enzyme extraction buffer.

-

Disrupt the cells (e.g., by bead beating or sonication) in the extraction buffer.

-

Centrifuge the homogenate to pellet cell debris (e.g., 500 x g for 10 minutes). The supernatant contains the crude enzyme extract.

-

(Optional) Activate the zymogenic chitin synthase by incubating the extract with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes, followed by the addition of soybean trypsin inhibitor to stop the reaction.[5][11]

-

-

Chitin Synthase Activity Assay:

-

Add varying concentrations of this compound to the WGA-coated wells.

-

Add the crude enzyme extract to the wells and pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding the reaction mixture.

-

Include a "no inhibitor" control and a "no enzyme" control for background subtraction.

-

Incubate the plate at 30°C for 3 hours with gentle shaking.

-

-

Detection:

-

After incubation, wash the plate six times with deionized water to remove unreacted substrates.

-

Add 100 µL of WGA-HRP conjugate solution to each well and incubate for 30 minutes.

-

Wash the plate six times with deionized water.

-

Add 100 µL of TMB substrate solution to each well and incubate until color develops.

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from the control and inhibitor-treated wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (OD_inhibitor / OD_control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro chitin synthase inhibition assay.

References

- 1. medkoo.com [medkoo.com]

- 3. STUDIES ON THE MODE OF ACTION OF POLYOXINS. VI [jstage.jst.go.jp]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. In vitro polymyxin activity against clinical multidrug-resistant fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of Polyoxin B Against Fungal Pathogens

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyoxin B is a nucleoside antibiotic produced by Streptomyces cacaoi that exhibits potent and selective antifungal activity.[1] Its mechanism of action involves the competitive inhibition of chitin (B13524) synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[2][3][] This targeted action makes this compound an effective agent against a variety of chitin-containing phytopathogenic fungi.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro efficacy of an antifungal agent like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This application note provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods.

Mechanism of Action: Inhibition of Chitin Synthesis

This compound acts as a competitive inhibitor of the enzyme chitin synthase.[2][3] This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from its precursor, UDP-N-acetylglucosamine, to form chitin, a vital structural component of the fungal cell wall. By competitively binding to the active site of chitin synthase, this compound blocks this process, leading to a weakened cell wall and ultimately inhibiting fungal growth.[2]

Caption: Competitive inhibition of chitin synthase by this compound.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species.

| Fungal Species | MIC Range (µg/mL) | Method |

| Alternaria alternata | 0.1 - 10 | Not Specified |

| Botrytis cinerea | 0.1 - 10 | Not Specified |

| Fusarium oxysporum | 0.1 - 10 | Not Specified |

| Rhizoctonia solani | > 200 | Mycelial Growth Inhibition |

| Sclerotinia sclerotiorum | 20 - 50 | Mycelial Growth Inhibition |

Note: MIC values can vary depending on the specific strain, testing methodology, and incubation conditions.[1][]

Experimental Protocols

Two primary methods are recommended for determining the MIC of antifungal agents: broth microdilution and agar dilution.[6][7][8] The choice of method may depend on the specific research question, the number of isolates to be tested, and laboratory resources.

Broth Microdilution Method

This method is widely used for determining the MIC of antifungal agents and involves testing a range of concentrations in a liquid medium in a 96-well microtiter plate format.[7][8][9]

Materials:

-

This compound (analytical grade)

-

Sterile distilled water or appropriate solvent

-

96-well flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer

-

Sterile tubes for dilutions

-

Multichannel pipette

-

Incubator

-

Fungal isolate(s) of interest

-

Sabouraud Dextrose Agar/Broth (for inoculum preparation)

Procedure:

-

Preparation of this compound Stock Solution:

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) at an appropriate temperature until sporulation is observed.

-

Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of sterile saline containing 0.05% Tween 80.

-

Adjust the spore suspension to a concentration of 0.5-2.5 x 10^5 CFU/mL using a spectrophotometer (OD at 530 nm) and a hemocytometer for verification. This suspension will be further diluted for the final inoculum.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile RPMI-1640 medium to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range (e.g., 64 µg/mL to 0.0625 µg/mL). Discard 100 µL from the last column of dilutions.

-

The last two columns should serve as controls: one for sterility (medium only) and one for growth (medium and inoculum, no drug).

-

-

Inoculation:

-

Dilute the standardized fungal inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells after adding 100 µL of the inoculum to each well containing 100 µL of the drug dilution.

-

-

Incubation:

-